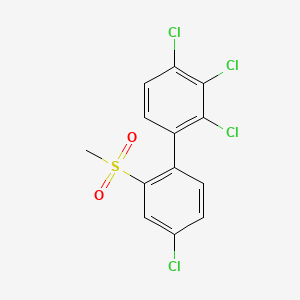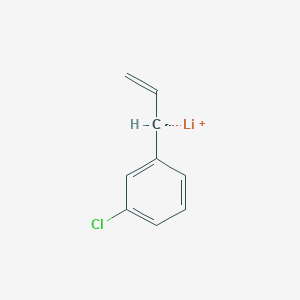
lithium;1-chloro-3-prop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-chloro-3-prop-2-enylbenzene is an organometallic compound that combines lithium with a benzene ring substituted with a chlorine atom and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-prop-2-enylbenzene typically involves the reaction of 1-chloro-3-prop-2-enylbenzene with a lithium reagent. One common method is the use of lithium metal in anhydrous conditions to facilitate the formation of the organolithium compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-chloro-3-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different organolithium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or alkoxy groups.
Scientific Research Applications
Lithium;1-chloro-3-prop-2-enylbenzene has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and properties.
Mechanism of Action
The mechanism of action of lithium;1-chloro-3-prop-2-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules and forming new bonds. This reactivity is facilitated by the presence of the benzene ring and the prop-2-enyl group, which can stabilize the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- Lithium;1-chloro-2-prop-2-enylbenzene
- Lithium;1-chloro-4-prop-2-enylbenzene
- Lithium;1-bromo-3-prop-2-enylbenzene
Uniqueness
Lithium;1-chloro-3-prop-2-enylbenzene is unique due to the specific positioning of the chlorine and prop-2-enyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield different products under similar reaction conditions.
Properties
CAS No. |
106175-53-5 |
|---|---|
Molecular Formula |
C9H8ClLi |
Molecular Weight |
158.6 g/mol |
IUPAC Name |
lithium;1-chloro-3-prop-2-enylbenzene |
InChI |
InChI=1S/C9H8Cl.Li/c1-2-4-8-5-3-6-9(10)7-8;/h2-7H,1H2;/q-1;+1 |
InChI Key |
XNHWTDWEZNQMJF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=C[CH-]C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


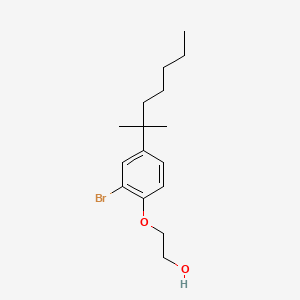
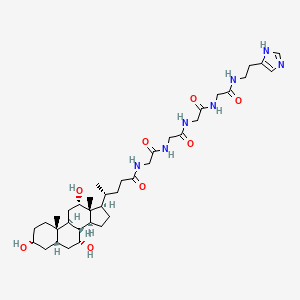
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
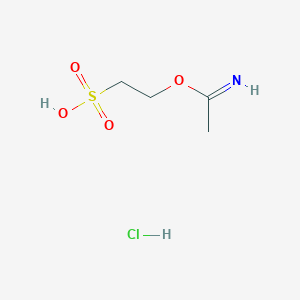
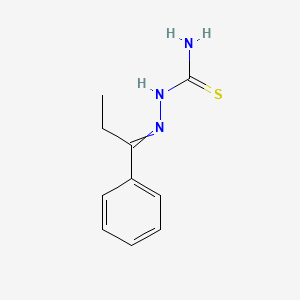

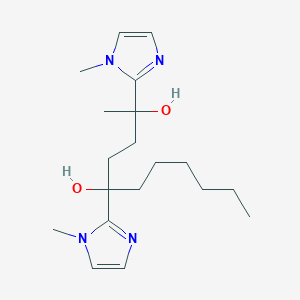
![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
